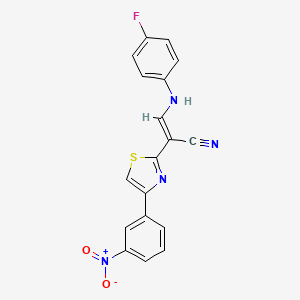

(E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

説明

(E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazolylacrylonitrile derivative featuring a fluorophenylamino group at the acrylonitrile C3 position and a 3-nitrophenyl-substituted thiazole ring at the C2 position. The compound’s structure combines electron-withdrawing (nitro, cyano) and electron-donating (fluorophenylamino) groups, which influence its electronic properties, solubility, and biological interactions.

特性

IUPAC Name |

(E)-3-(4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-14-4-6-15(7-5-14)21-10-13(9-20)18-22-17(11-26-18)12-2-1-3-16(8-12)23(24)25/h1-8,10-11,21H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFKQXDNOSEEV-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of both a 4-fluorophenyl and a 3-nitrophenyl group enhances its pharmacological profile. The molecular formula is CHFNS, with a molecular weight of approximately 314.36 g/mol.

The biological activity of thiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. Specifically, the mechanism of action for (E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile may involve:

- Inhibition of Enzyme Activity : Thiazole compounds are known to inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Receptor Signaling : These compounds can interact with cellular receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.

- Interference with DNA Replication : Some thiazole derivatives exhibit properties that allow them to interfere with nucleic acid synthesis, which is crucial for cancer cell growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to (E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have shown significant cytotoxic effects against various cancer cell lines.

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| (E)-3-((4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | TBD | TBD |

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating that similar compounds possess potent antitumor properties.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial effects. The compound's structural features may enhance its ability to disrupt bacterial cell walls or inhibit bacterial enzymes.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | TBD |

| Staphylococcus aureus | TBD |

Case Studies

- Antitumor Efficacy : A study examined the efficacy of various thiazole derivatives against breast cancer cells, showing that modifications in the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating groups was found to enhance activity.

- Antimicrobial Screening : Another investigation assessed the antimicrobial potential of thiazole derivatives against multiple pathogens. The results indicated that certain substitutions on the thiazole ring improved antibacterial activity compared to standard antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications affect biological activity:

- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups on the phenyl rings tends to enhance cytotoxicity.

- Thiazole Ring Substitutions : Variations in substituents on the thiazole ring can significantly alter the compound's interaction with biological targets.

類似化合物との比較

(a) Nitro Group Position on the Thiazole Ring

- Target Compound : The 3-nitrophenyl group on the thiazole introduces meta-substitution, which may reduce steric hindrance compared to para-substituted analogs while maintaining strong electron-withdrawing effects.

- : The compound (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile features a para-nitrophenyl group on the thiazole.

- : (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile places the nitro group on the anilino ring rather than the thiazole. This alters electronic distribution, reducing thiazole ring electron deficiency and possibly diminishing fungicidal efficacy compared to thiazole-nitro analogs .

(b) Fluorophenylamino vs. Other Anilino Groups

- Target Compound: The 4-fluorophenylamino group provides moderate electron-withdrawing effects and improved metabolic stability compared to non-halogenated analogs.

- : (E)-3-((4-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile replaces the nitro group with a lipophilic isobutylphenyl moiety. This substitution enhances hydrophobicity, which may improve membrane permeability but reduce solubility .

- : Compounds with 4-fluorophenyl-substituted thiazoles (e.g., 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles) showed >50% growth inhibition against Colletotrichum gossypii, highlighting the fluorophenyl group’s role in antifungal activity .

Structural and Crystallographic Properties

- Planarity and Conformation :

- : Isostructural compounds with fluorophenyl-thiazole cores (e.g., compounds 4 and 5) exhibit near-planar conformations except for one perpendicular fluorophenyl group. This partial planarity may enhance stacking interactions in crystal lattices or with biological targets .

- : Analogous acrylonitriles with sulfonyl groups display resonance-assisted hydrogen bonding (RAHB), stabilizing six-membered intramolecular rings. Such interactions are absent in the target compound but underscore the importance of substituent-driven conformational stability .

Tabulated Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。